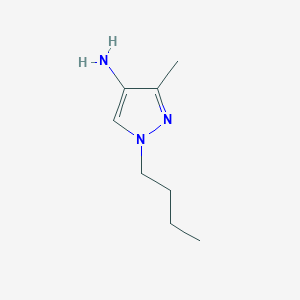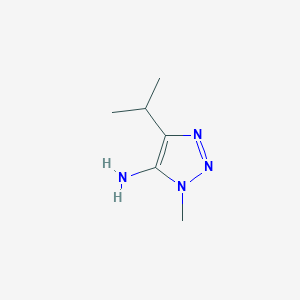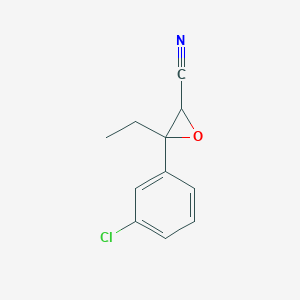![molecular formula C14H14N2O2 B13183066 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that features a furan ring, a benzonitrile group, and an amino group substituted with a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the benzonitrile group: This can be achieved through nitrile formation reactions, such as the Sandmeyer reaction.
Substitution with the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the methoxyethyl chain: This step can be accomplished through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the nitrile group could yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Furan-2-yl)-2-aminobenzonitrile: Similar structure but without the methoxyethyl substitution.
2-(Furan-2-yl)benzonitrile: Lacks the amino group.
5-(Furan-2-yl)-2-(methylamino)benzonitrile: Similar structure but with a different alkyl substitution on the amino group.
Uniqueness
The presence of the methoxyethyl group in 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile may confer unique properties, such as increased solubility, altered reactivity, or enhanced biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
5-(furan-2-yl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-17-8-6-16-13-5-4-11(9-12(13)10-15)14-3-2-7-18-14/h2-5,7,9,16H,6,8H2,1H3 |
Clé InChI |
AZARJCFFAGWBMC-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=C(C=C1)C2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


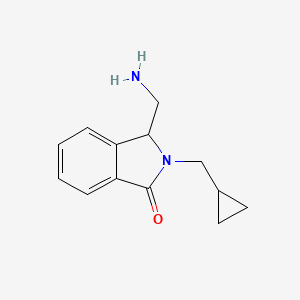

![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
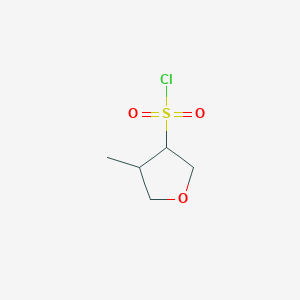
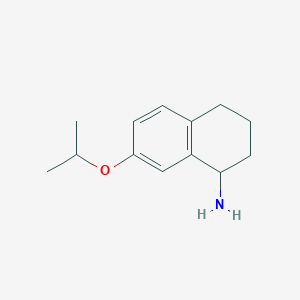
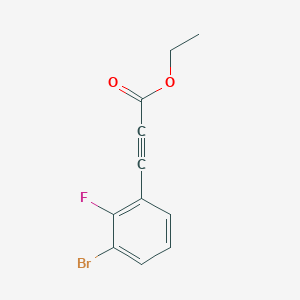
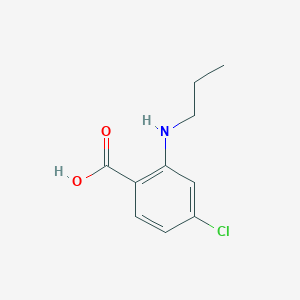
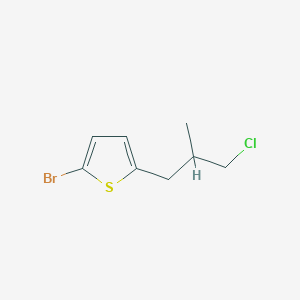
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)

![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
